Ipsenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ipsenol is a natural product found in Ips cembrae and Ips paraconfusus with data available.

Applications De Recherche Scientifique

Chemical Ecology

Role as a Pheromone

Ipsenol is crucial in the chemical communication of bark beetles. It serves as an aggregation pheromone, attracting both male and female beetles to suitable habitats for mating and reproduction. Research has shown that different enantiomers of this compound elicit varying responses from beetles, indicating the importance of chirality in its biological activity. For instance, field tests have demonstrated that specific enantiomers can significantly enhance aggregation behavior in species such as Ips typographus and Ips grandicollis .

Case Studies

- Field Tests with this compound : Studies conducted in European spruce forests showed that the application of synthetic this compound effectively increased the capture rates of Ips typographus in traps, demonstrating its practical use in monitoring and managing bark beetle populations .

- Behavioral Response Studies : Research indicated that the behavioral responses of Ips avulsus and Ips calligraphus to this compound and its derivatives were significantly influenced by environmental factors such as temperature and humidity .

Organic Synthesis

Synthesis Techniques

The synthesis of this compound has been extensively studied, with various methods developed to produce this compound efficiently. Notably, the use of isoprenylation reactions has emerged as a prominent approach. Recent advancements have allowed for the asymmetric synthesis of this compound using chiral reagents, enhancing yield and purity .

Table: Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Indium-mediated isoprenylation | 91 | |

| Zinc-mediated synthesis | 52 | |

| Chiral allylboranes | Variable | |

| Grignard reagent method | High |

Pest Management Applications

Given its role as a pheromone, this compound has potential applications in integrated pest management strategies. By utilizing synthetic this compound in traps, researchers aim to control bark beetle populations more effectively.

Case Studies

- Pheromone Traps : The deployment of traps baited with synthetic this compound has been shown to reduce beetle infestations in forested areas by attracting and capturing adult beetles before they can reproduce .

- Ecological Impact Assessments : Studies assessing the ecological impact of using synthetic pheromones like this compound indicate that such strategies can mitigate damage to forests while minimizing chemical pesticide use .

Propriétés

Numéro CAS |

35628-05-8 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

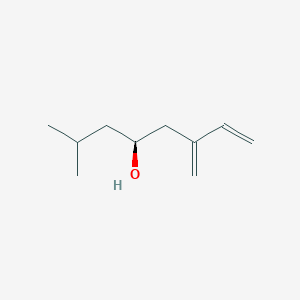

Nom IUPAC |

(4S)-2-methyl-6-methylideneoct-7-en-4-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1 |

Clé InChI |

RHAXCOKCIAVHPB-JTQLQIEISA-N |

SMILES |

CC(C)CC(CC(=C)C=C)O |

SMILES isomérique |

CC(C)C[C@@H](CC(=C)C=C)O |

SMILES canonique |

CC(C)CC(CC(=C)C=C)O |

Key on ui other cas no. |

35628-05-8 |

Synonymes |

(S)-2-Methyl-6-methylene-7-octen-4-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.